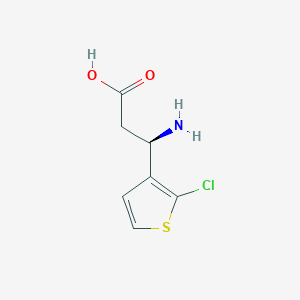![molecular formula C7H12N4O B13320737 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound that features both an azetidine ring and a triazole ring. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the formation of the azetidine and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from azetidinone, while the triazole ring can be formed via a click reaction between an alkyne and an azide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to ensure consistent production.
化学反応の分析
Types of Reactions
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the azetidine ring.
科学的研究の応用
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
1-(azetidin-3-yl)ethan-1-ol: This compound lacks the triazole ring but shares the azetidine structure.
1-(azetidin-3-yl)-1H-pyrazol-3-amine: This compound features a pyrazole ring instead of a triazole ring.
Uniqueness
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the azetidine and triazole rings. This dual-ring structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4-6,8,12H,2-3H2,1H3 |
InChIキー |
ULJZRJNDMCBSCI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN(N=N1)C2CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


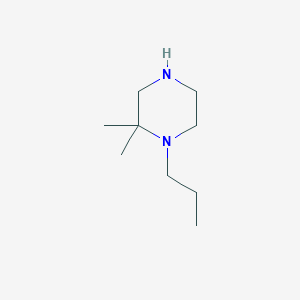
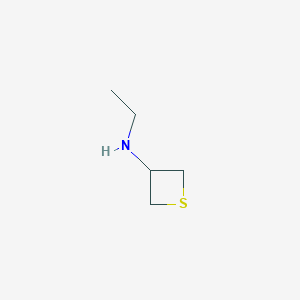
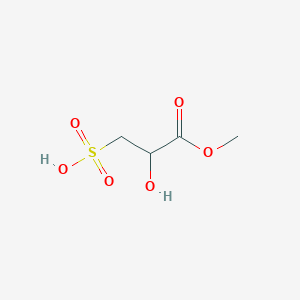


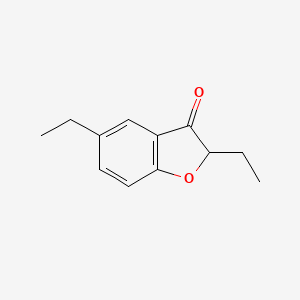
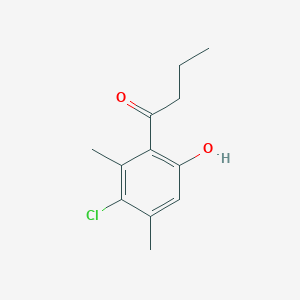
![1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane](/img/structure/B13320707.png)
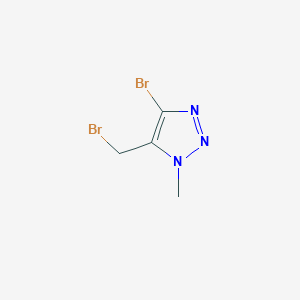

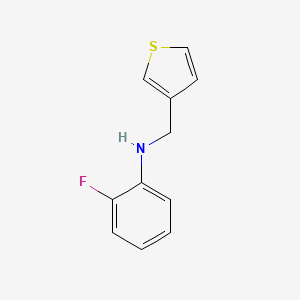

![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
